molecular formula C7H5N3O B097285 2-Azidobenzaldehyde CAS No. 16714-25-3

2-Azidobenzaldehyde

Cat. No.: B097285
CAS No.: 16714-25-3
M. Wt: 147.13 g/mol
InChI Key: NHTBGGLIHGSCFA-UHFFFAOYSA-N
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Description

2-Azidobenzaldehyde is an organic compound characterized by the presence of an azide group (-N₃) attached to a benzaldehyde moiety. This compound is of significant interest in organic synthesis due to its versatility and reactivity, particularly in the formation of heterocyclic compounds.

Biochemical Analysis

Biochemical Properties

2-Azidobenzaldehyde plays a significant role in biochemical reactions. It is often used as a starting material or intermediate for the synthesis of other organic compounds

Molecular Mechanism

The molecular mechanism of this compound is primarily understood in the context of its role in organic synthesis. For instance, it is known to participate in [4+2] annulation reactions for the synthesis of quinoline derivatives

Temporal Effects in Laboratory Settings

It is known that azides are generally stable under a wide range of conditions

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Azidobenzaldehyde can be synthesized through various methods. One common approach involves the reaction of 2-nitrobenzaldehyde with sodium azide in the presence of a reducing agent such as triphenylphosphine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and safety. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high purity and efficiency .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the azide group, which imparts distinct reactivity and allows for the formation of a wide range of heterocyclic compounds. This makes it a valuable intermediate in organic synthesis and a versatile tool in various scientific applications .

Properties

IUPAC Name

2-azidobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c8-10-9-7-4-2-1-3-6(7)5-11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTBGGLIHGSCFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447122
Record name 2-azidobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16714-25-3
Record name 2-azidobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-azidobenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-azidobenzaldehyde?

A1: The molecular formula of this compound is C7H5N3O, and its molecular weight is 147.13 g/mol.

Q2: Are there any characteristic spectroscopic data available for this compound?

A2: While specific spectroscopic data isn't detailed within the provided research, the presence of characteristic peaks in IR spectroscopy for azide (N3) and aldehyde (CHO) functionalities is expected. NMR spectroscopy (1H and 13C) would further elucidate its structure, particularly the aromatic and aldehyde proton signals.

Q3: Is this compound stable under standard storage conditions?

A3: While the provided research doesn't explicitly discuss storage stability, azides, particularly those conjugated with aromatic systems, can be potentially hazardous and prone to thermal decomposition. Storage under cool, dry conditions, away from heat and light, is generally recommended for azide compounds.

Q4: Does this compound exhibit any inherent catalytic properties?

A4: this compound itself is not typically used as a catalyst. Its value lies in its ability to participate in various reactions as a substrate, leading to the formation of new heterocyclic compounds.

Q5: What are some common reactions involving this compound in organic synthesis?

A5: this compound is a versatile synthon for accessing various heterocycles:

  • [4+2] Annulation: Reacts with dienophiles like alkynes and isocyanides to afford quinolines and related fused heterocycles. [, ]
  • Staudinger/Aza-Wittig Sequence: The azide moiety undergoes Staudinger reaction with phosphines, followed by intramolecular aza-Wittig cyclization with aldehydes or ketones to yield quinolines, pyrroloquinolines, and other nitrogen-containing systems. [, , , , , ]
  • Click Chemistry: Participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, generating triazole-linked compounds, including triazolobenzodiazepines. [, ]
  • Multicomponent Reactions (MCRs): Employed in Ugi-azide, Passerini-azide, and Groebke-Blackburn-Bienaymé (GBB) reactions to construct complex molecules bearing tetrazoles, quinazolines, and benzoxazines. [, , , , , , , ]

Q6: Can you provide specific examples of reactions where this compound is used to synthesize biologically relevant molecules?

A6: this compound serves as a key starting material for synthesizing:

  • 4-Aminoquinolines: Utilized in a novel aza hetero-Diels-Alder reaction with 2H-indazole as a diene, leading to highly substituted 4-aminoquinolines, a class of compounds with known antimalarial activity. []
  • Imidazo[1,2-a]pyridine-fused 1,3-benzodiazepines: Synthesized via a GBB-3CR followed by palladium-catalyzed azide-isocyanide coupling/cyclization, exhibiting promising anticancer activity against glioma cells. []
  • Triazolobenzodiazepines: Accessed through a multicomponent assembly process (MCAP) involving reductive amination with propargylamines and subsequent Huisgen cycloaddition, exploring their potential as pharmacologically active compounds. []

Q7: How does modifying the structure of this compound, particularly at the aldehyde functionality, influence its reactivity?

A7: Modifications to the aldehyde group significantly impact the reactivity:

  • Knoevenagel Condensation: The aldehyde readily undergoes condensation with active methylene compounds like malononitrile or cyanoacetamides, forming α,β-unsaturated intermediates that can participate in further cyclization reactions. [, , ]
  • Baylis-Hillman Reaction: Reacts with activated alkenes in the presence of a catalyst, yielding allylic alcohols known as Baylis-Hillman adducts, which are then used to synthesize benzazepines and triazolobenzazepines. [, ]
  • List-Lerner-Barbas Aldol Reaction: Condensation with ketones under chiral catalytic conditions provides enantioenriched azidophenyl alcohols, which are versatile intermediates for further transformations. []

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